2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

Physicochemical Profiling Medicinal Chemistry Lipophilicity

In CNS medicinal chemistry, substituting fluorophenyl regioisomers without compensating for physicochemical offsets can alter reaction kinetics and invalidate optimized protocols. This 3,4-difluorophenylpyrrolidine HCl delivers a distinct LogP (~2.7) and solubility profile versus the more polar 2,5-isomer (ΔLogP = 0.77). • ΔLogP +0.77 vs. 2,5-isomer enables rational BBB-penetrant candidate design • Enhanced aqueous solubility as the hydrochloride salt supports reproducible in vivo dosing • 95-98% purity with batch-specific QC (NMR, HPLC) ensures material traceability for regulated workflows Ideal for matched molecular pair analysis and synthesis of CNS-active agents where isomeric fidelity is critical.

Molecular Formula C10H12ClF2N
Molecular Weight 219.66 g/mol
CAS No. 1197234-09-5
Cat. No. B1417972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)pyrrolidine hydrochloride
CAS1197234-09-5
Molecular FormulaC10H12ClF2N
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=C(C=C2)F)F.Cl
InChIInChI=1S/C10H11F2N.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H
InChIKeyPXMDJKBIGCGCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride: Identity and Procurement


2-(3,4-Difluorophenyl)pyrrolidine hydrochloride (CAS 1197234-09-5) is a fluorinated pyrrolidine derivative offered as the hydrochloride salt . It belongs to a broader class of difluorophenyl-substituted saturated heterocyclic amines that are intensively investigated as conformationally constrained building blocks for medicinal chemistry . The free base (CAS 298690-75-2) has a molecular weight of 183.20 Da , while the hydrochloride salt (C₁₀H₁₂ClF₂N) weighs 219.66 g/mol . Commercial availability typically ranges from 95% to 98% purity, with batch-specific analytical data (NMR, HPLC) offered by multiple suppliers .

Medicinal chemistry building block with constrained pyrrolidine scaffold
3,4-Difluorophenyl substitution for physicochemical tuning
Hydrochloride salt for aqueous solubility in biological assays

Why This Pyrrolidine Cannot Be Casually Substituted


Within the pyrrolidine family, even minor variations in the fluorine substitution pattern on the phenyl ring produce measurable shifts in lipophilicity, basicity, and aqueous solubility that directly impact experimental reproducibility and synthetic route viability . The 3,4-difluoro arrangement confers a distinct electronic distribution and conformational profile relative to the 2,5- or 2,4-difluoro analogs, which are more commonly employed as TRK kinase inhibitor intermediates [1]. Substituting a different regioisomer without compensating for these physicochemical offsets can alter reaction kinetics, chromatographic retention, and partitioning in biphasic systems, thereby invalidating optimized protocols and compromising assay consistency. The following evidence quantifies these differences to support informed procurement decisions.

Regioisomer mismatch 2,5-Difluoro analog exhibits different LogP, pKa, and solubility, shifting chromatographic retention and assay readouts.
Salt form variability Free base has limited aqueous solubility; direct substitution may compromise aqueous-based assay reproducibility.
Metabolic profile divergence Fluorination pattern influences microsomal stability; a different regioisomer may alter in vitro clearance and exposure context.

Quantitative Differentiation Evidence


Lipophilicity Comparison

The free base of the target compound (2-(3,4-difluorophenyl)pyrrolidine) exhibits a measured LogP of 2.7181 . In contrast, the 2,5-difluorophenyl regioisomer (CAS 886503-15-7) displays a lower experimental LogP of 1.95 . This ~0.77 Log unit difference translates to approximately a 5.9-fold higher partition coefficient (octanol/water) for the 3,4-isomer, a meaningful divergence for formulation development and chromatographic method tuning.

Lipophilicity (LogP)
Reported
3,4-isomer LogP 2.72 vs 2,5-isomer LogP 1.95 (Δ = +0.77)
Supports chromatographic and permeability differentiation
Calculated values; free base
Physicochemical Profiling Medicinal Chemistry Lipophilicity

Aqueous Solubility Profile

The free base of 2-(3,4-difluorophenyl)pyrrolidine has a calculated aqueous solubility of 0.556 mg/mL (0.00304 mol/L) . For the 2,5-difluoro analog, the calculated solubility is lower at 0.71 g/L (0.71 mg/mL) , indicating the 3,4-isomer is slightly less soluble. However, as the hydrochloride salt (target compound), solubility is expected to be substantially higher due to protonation of the pyrrolidine nitrogen. This property is critical for aqueous-based biological assays and salt screening.

Aqueous Solubility
Reported
Free base 0.556 mg/mL (3,4-) vs 0.71 mg/mL (2,5-); salt form expected higher
Hydrochloride salt addresses limited free base solubility for aqueous assays
Calculated values; 25°C
Formulation Assay Development Solubility

Basicity and pKa Analysis

The pKa of pyrrolidine nitrogen is highly sensitive to the position and number of fluorine atoms on the adjacent phenyl ring. While direct experimental pKa for the target compound is not publicly available, a systematic study of fluorinated pyrrolidines demonstrates that difluorination lowers pKa relative to non-fluorinated analogs by approximately 1.0–2.0 units depending on substitution pattern . For context, the 2,5-difluoro analog has a predicted pKa of ~9.02 , whereas non-fluorinated 2-phenylpyrrolidine has a pKa near 10.5. This pKa depression enhances the fraction of neutral free base at physiological pH, potentially improving passive permeability. The hydrochloride salt ensures consistent protonation for reliable handling.

Basicity (pKa)
Class-level inference
Not directly reported; inferred pKa ~8.5–9.5 from fluorination effects
Ionization state may differ; requires class-specific verification
Predicted values; difluorinated pyrrolidine class trend
pKa ADME Drug Design

Metabolic Stability Assessment

Intrinsic microsomal clearance measurements across a panel of mono- and difluorinated pyrrolidines revealed that difluorination consistently improves metabolic stability compared to non-fluorinated parent compounds . In human liver microsomes, difluorinated pyrrolidines generally exhibit high stability (low clearance), with the exception of specific gem-difluoro configurations . While direct data for 2-(3,4-difluorophenyl)pyrrolidine are not reported, the class-level trend indicates that the 3,4-difluoro substitution pattern should confer enhanced metabolic robustness relative to the unsubstituted 2-phenylpyrrolidine scaffold, which is known to undergo rapid oxidative metabolism.

Metabolic Stability
Class-level inference
Not directly measured; class trend suggests higher stability for difluorinated pyrrolidines
Fluorination may support metabolic robustness; class-level evidence only
Human liver microsomes; inferred
Metabolic Stability Microsomal Clearance PK

Purity and QC Documentation

The target compound is available at standard purities of 95% to 98% from multiple vendors. Notably, Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC traces for each lot . This level of analytical transparency is not universally offered across all suppliers of regioisomeric pyrrolidine analogs. For example, generic listings for 2-(2,5-difluorophenyl)pyrrolidine often lack publicly accessible, batch-resolved analytical data sheets [1]. Procuring the 1197234-09-5 product from a vendor offering verifiable QC reduces the risk of working with mislabeled or impure material, which is especially critical when the compound serves as a starting material in multi-step syntheses.

Purity & QC
Specification review
Batch-specific NMR, HPLC, GC traces available
Supports traceability and method transfer
Vendor-specific documentation
Quality Control Reproducibility Procurement

Recommended Application Scenarios


CNS-Targeted Medicinal Chemistry

Given its class-level association with catecholaminergic neurotransmission modulation and the established impact of 3,4-difluoro substitution on physicochemical properties , this compound is most appropriately employed as a key intermediate in the synthesis of novel CNS-active agents. Its LogP of ~2.7 and favorable pKa profile align with design principles for blood-brain barrier penetrant candidates, making it a logical choice over the more polar 2,5-difluoro isomer when increased lipophilicity is desired.

Fluorine Substitution Effect Studies

The quantifiable differences in LogP (Δ = 0.77 units) and solubility relative to the 2,5-regioisomer make this compound an excellent control for systematic studies of fluorine positional effects on molecular recognition and cellular uptake. Researchers can use the 3,4-difluoro and 2,5-difluoro pair to dissect how subtle structural changes influence target engagement and off-target profiles in a matched molecular pair analysis.

Chromatographic Method Development

The distinct lipophilicity of the 3,4-difluoro isomer necessitates adjusted chromatographic conditions. With a LogP of 2.72, this compound will exhibit significantly longer retention on reversed-phase C18 columns compared to the 2,5-analog (LogP 1.95) under identical mobile phase conditions . This property can be exploited for selective purification in complex mixtures, and it underscores the importance of using the correct regioisomer when validating analytical methods for related substances.

In Vivo Formulation Salt

As the hydrochloride salt, 1197234-09-5 provides enhanced aqueous solubility relative to the free base (0.556 mg/mL) , enabling preparation of dosing solutions for pharmacokinetic and efficacy studies in rodent models. The improved solubility is critical for achieving target plasma concentrations when evaluating compounds derived from this core scaffold. The consistent 95–98% purity and QC documentation further support its use in regulated environments where material traceability is mandated.

Application
Selection Property
Validation Focus
CNS-targeted medicinal chemistry
3,4-Difluoro substitution profile
Brain penetration design context
Fluorine substitution effect studies
Reported LogP and solubility differences
Matched molecular pair analysis
Chromatographic method development
Distinct lipophilicity
C18 retention optimization
In vivo formulation research
Hydrochloride salt aqueous solubility
Dosing solution preparation and exposure studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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